molecular formula C8H14N2O5S B13793379 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate CAS No. 63696-50-4

2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate

Cat. No.: B13793379
CAS No.: 63696-50-4
M. Wt: 250.27 g/mol
InChI Key: KCEHRODGUPCOOV-UHFFFAOYSA-N
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Description

5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is part of the imidazolidine-2,4-dione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE can be achieved through several methods. One common approach involves the Bucherer–Bergs reaction, which is a multicomponent reaction that combines an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures . This reaction is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a multi-jet oscillating disk (MJOD) continuous flow reactor, which allows for high throughput and efficient isolation of the product . The continuous flow process ensures consistent quality and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is iodination, where the compound is treated with iodine monochloride (I–Cl) to produce 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine monochloride for iodination and various catalysts for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products: The major products formed from these reactions include iodinated derivatives and other functionalized imidazolidine-2,4-diones. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Properties

CAS No.

63696-50-4

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C8H14N2O5S/c1-8(2)6(11)10(7(12)9-8)4-5-15-16(3,13)14/h4-5H2,1-3H3,(H,9,12)

InChI Key

KCEHRODGUPCOOV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCOS(=O)(=O)C)C

Origin of Product

United States

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